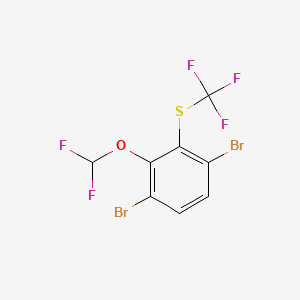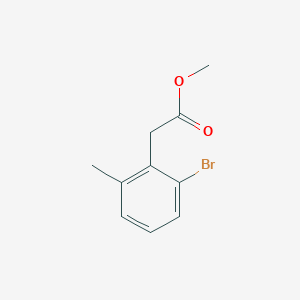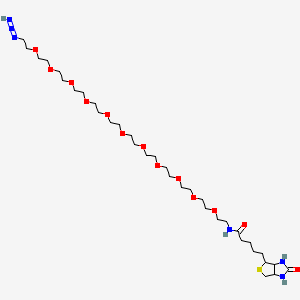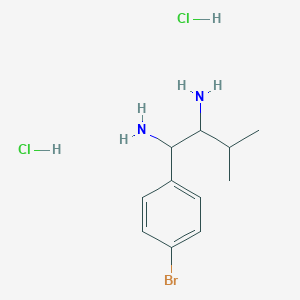![molecular formula C8H8ClN3 B14050588 (5-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B14050588.png)
(5-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine is a heterocyclic compound that features a fused imidazo-pyridine ring system with a chlorine atom at the 5-position and a methanamine group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones in the presence of a base, followed by chlorination. The reaction conditions often include the use of solvents like toluene and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization and chlorination steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(5-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted imidazo[1,2-a]pyridines. These products are often of interest for further functionalization and application in various fields.
Aplicaciones Científicas De Investigación
(5-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new therapeutic agents.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of (5-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target but often include inhibition or activation of enzymatic processes and modulation of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
(5-Chloroimidazo[1,2-a]pyridin-2-yl)methanol: This compound has a hydroxyl group instead of a methanamine group and exhibits different chemical reactivity and applications.
3-Bromoimidazo[1,2-a]pyridine: This compound has a bromine atom at the 3-position and is used in different synthetic applications.
Uniqueness
(5-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methanamine group allows for further functionalization and derivatization, making it a versatile intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C8H8ClN3 |
|---|---|
Peso molecular |
181.62 g/mol |
Nombre IUPAC |
(5-chloroimidazo[1,2-a]pyridin-2-yl)methanamine |
InChI |
InChI=1S/C8H8ClN3/c9-7-2-1-3-8-11-6(4-10)5-12(7)8/h1-3,5H,4,10H2 |
Clave InChI |
KJJBUOWZUIECRW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=CN2C(=C1)Cl)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-amino-1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B14050562.png)






